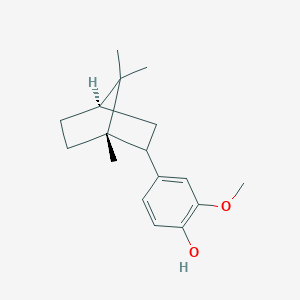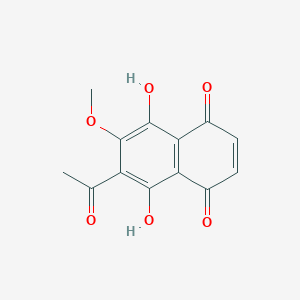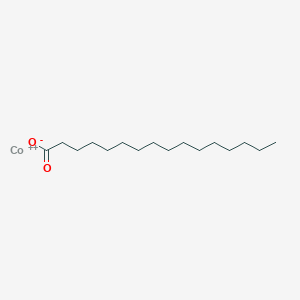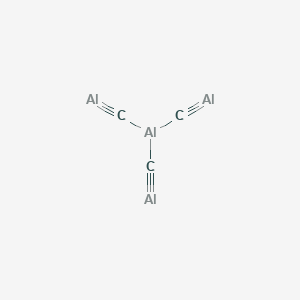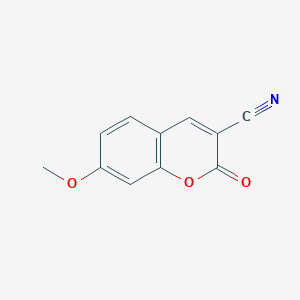
3-Cyano-7-methoxycoumarin
Overview
Description
3-Cyano-7-methoxycoumarin is a compound with the empirical formula C11H7NO3 . It can be used as a fluorophore in cytochrome P450 (CYP)-based fluorescent assays .
Synthesis Analysis
An efficient one-pot synthesis of 3-cyanocoumarins has been reported, starting from 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with ethylcyanoacetate . The reaction was carried out at room temperature using phase transfer catalysis in good yield, short time, and easy work up .Molecular Structure Analysis
The molecular weight of 3-Cyano-7-methoxycoumarin is 201.18 . The SMILES string representation of the molecule is COc1ccc2C=C(C#N)C(=O)Oc2c1 .Chemical Reactions Analysis
3-Cyano-7-methoxycoumarin can be used as a fluorophore in cytochrome P450 (CYP)-based fluorescent assays . This suggests that it can participate in chemical reactions with cytochrome P450 enzymes.Physical And Chemical Properties Analysis
3-Cyano-7-methoxycoumarin is a solid substance with a pale yellow color . It has a melting point of 210-212 °C and should be stored at a temperature of 2-8°C .Scientific Research Applications
Fluorophore in Cytochrome P450-Based Fluorescent Assays
3-Cyano-7-methoxycoumarin can be used as a fluorophore in cytochrome P450 (CYP)-based fluorescent assays . These assays are used to study the activity of CYP enzymes, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Antifungal Activity
Coumarin derivatives, including 3-Cyano-7-methoxycoumarin, have shown enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger . This suggests potential applications in the development of new antifungal drugs.
Antibacterial Activity
Some coumarin derivatives have demonstrated enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This indicates that 3-Cyano-7-methoxycoumarin could potentially be used in the development of new antibacterial agents.
Anti-Tumor Activity
Coumarin and its derivatives, including 7-hydroxycoumarin, have shown anti-tumor activity in vivo . The effect is believed to be due to its metabolites, suggesting that 3-Cyano-7-methoxycoumarin could potentially be used in cancer research.
Inhibition of Cell Proliferation
Coumarin and 7-hydroxycoumarin have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that 3-Cyano-7-methoxycoumarin could be used in research related to cell proliferation and cancer treatment.
Natural Fragrances
Coumarin and 7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odor like vanilla beans . This suggests that 3-Cyano-7-methoxycoumarin could potentially be used in the fragrance industry.
Safety And Hazards
properties
IUPAC Name |
7-methoxy-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFPIBJPYCFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350996 | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-7-methoxycoumarin | |
CAS RN |
13229-92-0 | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-7-methoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)


